

IACS-10759: A Technical Guide for Solid Tumor Research

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Compound of Interest		
Compound Name:	IACS-10759	
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Executive Summary

IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[1] By targeting this critical component of oxidative phosphorylation (OXPHOS), IACS-10759 disrupts cellular respiration and ATP production.[1] This mechanism of action was developed to exploit the metabolic vulnerability of tumors highly dependent on OXPHOS for their energy and biosynthetic needs.[2][3] Preclinical studies demonstrated robust anti-tumor activity in various solid tumor models.[4][5] However, Phase I clinical trials in patients with advanced solid tumors were discontinued due to a narrow therapeutic index and the emergence of dose-limiting toxicities, primarily neurotoxicity and elevated blood lactate.[6] This guide provides a comprehensive technical overview of IACS-10759, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing its mechanism and experimental workflows.

Mechanism of Action

IACS-10759 selectively binds to the ND1 subunit of Complex I, located at the entrance of the quinone binding channel. This action competitively inhibits the oxidation of NADH to NAD+ and the subsequent transfer of electrons to coenzyme Q10 (ubiquinone), effectively halting the electron transport chain at its initial step.[5] The consequences of this inhibition are multifaceted:

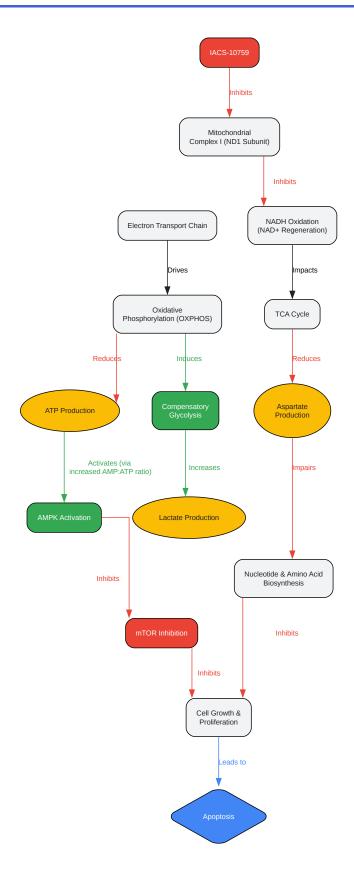


- Inhibition of Oxidative Phosphorylation: The primary effect is a drastic reduction in OXPHOS,
 leading to a significant decrease in mitochondrial ATP synthesis.[7]
- Energy Depletion: The sharp drop in ATP levels induces energetic stress within the cancer cell.
- Metabolic Reprogramming: Inhibition of Complex I leads to an accumulation of NADH and a
 depletion of NAD+. This redox imbalance and the reduction in TCA cycle intermediates, such
 as aspartate, impair nucleotide and amino acid biosynthesis.[4][5]
- Induction of Apoptosis: In tumor cells that are unable to compensate for the loss of OXPHOS
 through glycolysis, the sustained metabolic stress leads to the induction of apoptosis.[4]

Signaling Pathway

The inhibition of Complex I by IACS-10759 initiates a cascade of cellular events aimed at restoring energy homeostasis, which can ultimately lead to cell death in vulnerable cancer cells.





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Caption: Signaling pathway of IACS-10759 action.



Quantitative Data Summary

Table 1: In Vitro Activity of IACS-10759

Cell Line/Model	Cancer Type	Assay	IC50/EC50 (nM)	Reference
Multiple Cell Lines	Various	Cell Viability	1 - 50	[5][8]
C4-2B	Castration- Resistant Prostate Cancer	Cell Viability	0.312	[9]
H460 (permeabilized)	Lung Cancer	Oxygen Consumption Rate (OCR)	~1.4	[10]
H460	Lung Cancer	Galactose- dependent Cell Viability	~1.4	[10]
AML Cell Lines	Acute Myeloid Leukemia	Cell Proliferation/Viab ility	1 - 10	[11]
Isolated Mitochondria	N/A	ATP Production	< 10	[7][12]
Immunoprecipitat ed Complex I	N/A	NADH to NAD+ conversion	Low nM	[8]

Table 2: In Vivo Efficacy of IACS-10759 in Xenograft Models



Model Type	Cancer Type	Dosing Regimen	Outcome	Reference
PDX	Acute Myeloid Leukemia	1-7.5 mg/kg, daily, oral	Extended median survival	[5]
Xenograft	Brain Cancer	Well-tolerated doses	Potent inhibition of tumor growth	[4]
Xenograft	Mantle Cell Lymphoma	Not specified	Efficacious in ibrutinib-resistant models	[13]
PDX	Triple Negative Breast Cancer	Post- chemotherapy	Extended progression-free survival	[5]
PDX	Pancreatic Cancer	Post- chemotherapy	Extended progression-free survival	[5]
Farage Xenograft	Diffuse Large B- cell Lymphoma	5 mg/kg	Partial growth inhibition	[9][14]

Table 3: Pharmacokinetic Parameters of IACS-10759 in

Mice

Administration	Dose (mg/kg)	Terminal Half-life	Reference
Intravenous	0.3	> 24 h	[15]
Oral	1	> 24 h	[15]

Table 4: Phase I Clinical Trial (NCT03291938) - Solid Tumors



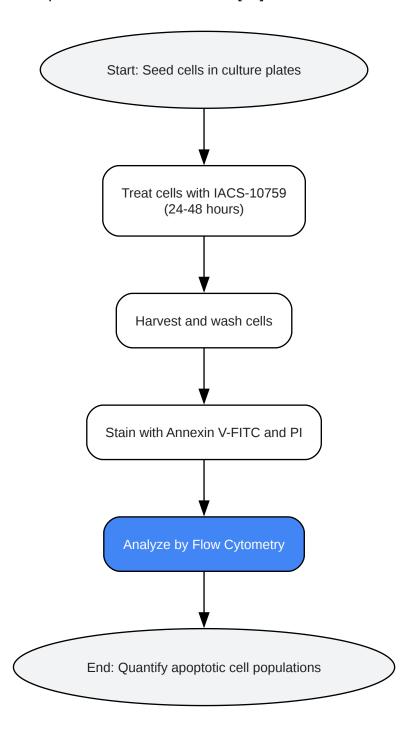
Parameter	Value	Reference
Number of Patients	23	[6]
Primary Objectives	Safety, Tolerability, MTD, RP2D	[16]
Key Dose-Limiting Toxicities	Neurotoxicity (peripheral neuropathy), Elevated blood lactate	[6]
Outcome	Trial discontinued, no RP2D established	[6]
Preliminary Antitumor Activity	1 Partial Response (Prostate Cancer), 8 Stable Disease	[9]

Experimental Protocols Cell Viability and Apoptosis Assays

- Cell Culture: Cancer cell lines are cultured in standard media (e.g., RPMI, DMEM)
 supplemented with 5-10% fetal bovine serum. For experiments assessing reliance on
 OXPHOS, cells can be cultured in media where glucose is replaced with galactose, forcing
 dependence on mitochondrial respiration.[10]
- Cell Viability Assay: Cells are seeded in 96-well plates and treated with a dose range of IACS-10759 for 24-72 hours. Cell viability is assessed using commercially available assays such as CellTiter-Glo® (Promega), which measures ATP levels.[12]
- Apoptosis Assay: Apoptosis is quantified by flow cytometry using Annexin V and Propidium lodide (PI) staining.[8][17] Cells are treated with IACS-10759 for 24-48 hours, harvested, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin Vpositive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
- Western Blot for Apoptosis Markers: Cleavage of caspase-3 and PARP can be assessed by Western blot. Following treatment with IACS-10759, cell lysates are prepared, and proteins



are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for cleaved caspase-3 and cleaved PARP.[15]



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Caption: Workflow for assessing apoptosis via flow cytometry.

Metabolic Assays (Seahorse XF Analyzer)



- Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.[4][18]
- Cell Plating: Cells are seeded in Seahorse XF culture plates and allowed to adhere.
- Assay Protocol: The culture medium is replaced with Seahorse XF assay medium. OCR and ECAR are measured under basal conditions and after sequential injections of mitochondrial stressors:
 - IACS-10759: To measure the direct inhibitory effect on Complex I.
 - o Oligomycin: An ATP synthase inhibitor, to determine ATP-linked respiration.
 - FCCP: An uncoupling agent, to measure maximal respiratory capacity.
 - Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[15][18]
- Data Analysis: Data is normalized to cell number. Treatment with IACS-10759 is expected to cause a significant decrease in basal and maximal OCR, often accompanied by a compensatory increase in ECAR.[7][15]

In Vivo Xenograft Studies

- Animal Models: Immunodeficient mice (e.g., NSG, NOD/SCID) are used for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.[9][19]
- Tumor Implantation: A suspension of cancer cells (e.g., 0.5 x 10^5 for AML PDX models) is subcutaneously injected into the flank of each mouse.[9] For orthotopic models, cells are implanted in the relevant tissue of origin.
- Tumor Growth Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2.[9]
- IACS-10759 Administration: IACS-10759 is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage. Dosing schedules in preclinical

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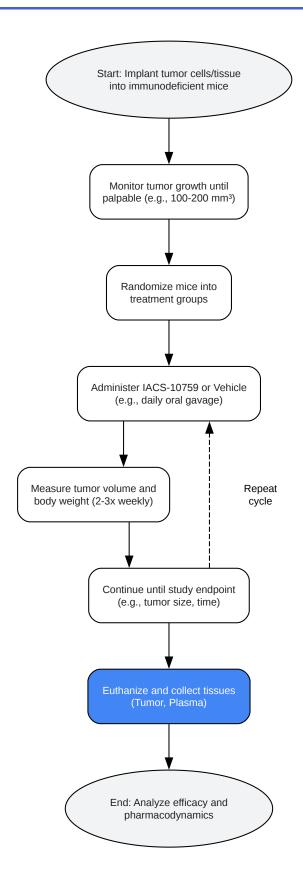


studies often involved daily administration at doses ranging from 1 to 10 mg/kg.[5][9] A vehicle control group is essential.

- Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression.

 Overall survival and mouse body weight (as an indicator of toxicity) are also monitored.[9]
- Pharmacodynamic Assessment: At the end of the study, tumors and blood can be collected.
 Tumors can be snap-frozen for metabolomic/proteomic analysis or fixed for immunohistochemistry (e.g., Ki67 for proliferation, TUNEL for apoptosis).[9] Plasma can be analyzed for lactate levels as a biomarker of OXPHOS inhibition.[9]





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Caption: General workflow for an in vivo efficacy study.



Pharmacokinetic Analysis

- Sample Collection: Blood samples are collected from mice at various time points after IACS-10759 administration. Plasma is isolated by centrifugation.[3]
- Sample Preparation: Proteins are precipitated from plasma samples using a solvent like acetonitrile.[3]
- LC-MS/MS Analysis: IACS-10759 concentrations in the plasma extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode.
 For IACS-10759, a common MRM transition is m/z 563.1 > 172.1.[3]
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the concentration-time data.

Conclusion and Future Directions

IACS-10759 is a well-characterized, potent, and selective inhibitor of mitochondrial Complex I that has been instrumental in validating OXPHOS as a therapeutic target in solid tumors. Preclinical data convincingly demonstrated its ability to induce apoptosis and inhibit tumor growth in cancers dependent on mitochondrial respiration.[4][10] However, the clinical development of IACS-10759 was halted due to a narrow therapeutic window, with on-target toxicities such as peripheral neuropathy and lactic acidosis preventing the achievement of therapeutic exposures in patients.[6]

The experience with IACS-10759 provides critical insights for the future development of OXPHOS inhibitors. Strategies to mitigate toxicity, such as developing agents with different safety profiles or exploring combination therapies that allow for lower, less toxic doses, are warranted. For instance, preclinical work has shown that co-administration of an HDAC6 inhibitor could mitigate the peripheral neuropathy associated with IACS-10759 in mouse models. Furthermore, identifying robust predictive biomarkers to select patient populations most likely to benefit from and tolerate OXPHOS inhibition will be crucial for the success of next-generation Complex I inhibitors in the clinic.



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